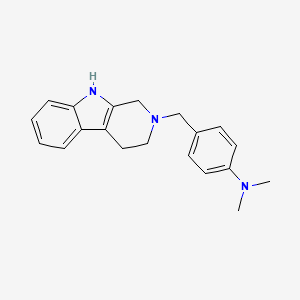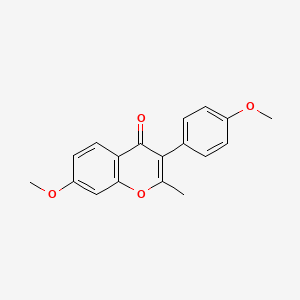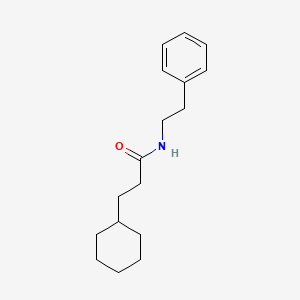![molecular formula C15H12Cl2N2O3 B5671153 methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5671153.png)
methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate, also known as DCMAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCMAB is a member of the benzoate ester family and is synthesized through a multi-step process.
作用机制
The mechanism of action of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell signaling pathways. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects
methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects in scientific research studies. In cancer cells, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate induces apoptosis by activating caspase enzymes, which are responsible for the breakdown of cellular components. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammation in inflammatory diseases.
实验室实验的优点和局限性
One advantage of using methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its potential therapeutic properties in the treatment of cancer and inflammatory diseases. However, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is a toxic chemical that requires careful handling, and its synthesis is a multi-step process that can be time-consuming and costly.
未来方向
There are several future directions for the study of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate. One direction is to further investigate its potential therapeutic properties in the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate in more detail to better understand its effects on cellular signaling pathways. Additionally, the synthesis of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate could be optimized to make it more cost-effective and easier to produce.
合成方法
Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate. This isocyanate is then reacted with methyl 3-aminobenzoate to form methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate. The synthesis of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate requires careful handling of toxic chemicals and should only be performed by trained professionals.
科学研究应用
Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.
属性
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-14(20)9-3-2-4-10(7-9)18-15(21)19-11-5-6-12(16)13(17)8-11/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNZVKFEUXVBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5671078.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5671082.png)



![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5671114.png)
![2-cyclopropyl-9-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671119.png)
![(1S*,5R*)-6-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671129.png)
![1-[4-hydroxy-2-methyl-3-(1-piperidinylmethyl)-6-quinolinyl]ethanone](/img/structure/B5671145.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5671158.png)
![4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5671160.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5671166.png)
![N'-({5-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5671170.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5671174.png)